2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide
Description
Systematic IUPAC Naming Conventions
The systematic IUPAC name 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-phenylacetamide is derived through hierarchical analysis of its molecular structure. Key components include:
- Parent chain : A tetrahydrothiophene ring (saturated five-membered sulfur-containing heterocycle) modified by two sulfone groups at the 1-position, designated as 1,1-dioxothiolan.
- Substituents :
- A chloroacetamide group (-C(O)NHR) at the 3-position of the tetrahydrothiophene ring.
- A phenyl group attached to the nitrogen of the acetamide moiety.
- Functional groups :
- Sulfone (-SO₂) groups on the tetrahydrothiophene ring.
- Secondary amide (-NHC(O)-) linking the chloroacetyl and phenyl groups.
The numbering prioritizes the sulfone-modified tetrahydrothiophene core, with the chloroacetamide substituent assigned to position 3.
Alternative Synonyms and CAS Registry Numbers
This compound is cataloged under multiple synonyms and identifiers across chemical databases (Table 1).
Table 1 : Alternative names and registry identifiers
The CAS Registry Number 507458-95-9 is universally recognized for this compound in research and commercial contexts.
Molecular Formula and Molecular Weight Verification
The molecular formula C₁₂H₁₄ClNO₃S is validated through mass spectrometry and elemental analysis. Key structural features include:
- Chlorine atom : Introduces electrophilic reactivity at the acetamide’s α-carbon.
- Sulfone groups : Enhance polarity and influence solubility in polar solvents like dimethyl sulfoxide (DMSO).
Molecular weight calculation :
$$
\text{MW} = (12 \times 12.01) + (14 \times 1.01) + (35.45) + (14.01) + (3 \times 16.00) + (32.07) = 287.76 \, \text{g/mol}
$$
Table 2 : Molecular formula breakdown
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 14 | 1.01 | 14.14 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.01 | 14.01 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 287.76 |
Experimental data from high-resolution mass spectrometry (HRMS) confirms the calculated molecular weight.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRMKEHJVHITKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507458-95-9 | |
| Record name | 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.
Acylation Reaction: The dioxidotetrahydrothiophene derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetylated intermediate.
Amidation: The final step involves the reaction of the chloroacetylated intermediate with aniline (phenylamine) to form the desired product. This reaction is typically carried out in a solvent like dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The dioxidotetrahydrothiophene moiety can be further oxidized or reduced under specific conditions, altering the electronic properties and reactivity of the compound.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Further oxidized derivatives of the dioxidotetrahydrothiophene moiety.
Hydrolysis Products: Phenylacetic acid and the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, toxicity, and therapeutic efficacy.
Industry
Industrially, this compound could be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for incorporation into various industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide depends on its interaction with biological targets. It may bind to specific proteins or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide)
- Structure : Lacks the sulfone group; instead, it has an isopropyl substituent.
- Molecular Formula: C₁₁H₁₄ClNO | MW: 211.688 g/mol .
- Applications : Widely used as a pre-emergence herbicide in crops like corn and soybeans .
- Key Differences :
- Polarity : Propachlor’s isopropyl group reduces polarity compared to the sulfone-containing target compound, affecting soil mobility and environmental persistence .
- Metabolism : Propachlor undergoes rapid dechlorination via nucleophilic substitution (e.g., with dithionite), while the sulfone group in the target compound may resist such reactions .
2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
- Structure : Replaces the phenyl group with a methyl group.
- CAS: 7365-23-3 | Molecular Formula: C₇H₁₀ClNO₃S .
- Synthesis: Synthesized via similar routes but with methylamine instead of aniline derivatives .
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (Dimethenamid)
- Structure : Contains a dimethylphenyl group and a methoxy-isopropyl chain.
- Applications : Herbicide with broader grassweed control .
- Key Differences :
- Selectivity : The methoxy group increases hydrophilicity, improving translocation in plants compared to the sulfone-containing compound .
- Environmental Fate : Dimethenamid’s half-life in soil is ~30 days, whereas the target compound’s sulfone group may prolong persistence due to reduced microbial degradation .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Sulfone vs. Alkyl Groups : The sulfone moiety in the target compound increases electron-withdrawing effects, stabilizing the amide bond against hydrolysis compared to propachlor’s alkyl substituents .
- Aromatic vs. Aliphatic Substitutions : Phenyl groups (target compound) enhance π-π stacking in crystal structures, whereas aliphatic chains (e.g., dimethenamid) improve membrane permeability .
Biological Activity
2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antifungal research. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄ClN₃O₃S, with a molecular weight of approximately 303.77 g/mol. The structure includes a chloro substituent and a tetrahydrothiophene ring, contributing to its unique reactivity and biological properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound against various strains of Candida, particularly fluconazole-resistant strains.
In Vitro Studies
A significant study evaluated the compound's antifungal activity against clinical strains of Candida albicans and Candida parapsilosis. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1024 µg/mL.
- Biofilm Inhibition : The compound inhibited up to 92% of biofilm formation and 87% rupture of preformed biofilms.
These results indicate that the compound effectively disrupts both planktonic cells and biofilm structures associated with these fungal pathogens .
The mechanism by which this compound exerts its antifungal effects is not fully understood. However, it has been shown that:
- The compound does not bind to ergosterol in the fungal cell membrane nor does it damage the cell wall.
- Antagonistic effects were observed when combined with other antifungals such as amphotericin B and fluconazole, suggesting that co-administration may not be beneficial .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Resistance Profiles : A study involving fluconazole-resistant C. albicans strains demonstrated that the compound could serve as a potential alternative treatment option due to its ability to inhibit growth effectively where traditional treatments fail.
- Combination Therapy Analysis : Research into combination therapies indicated that while the compound showed significant individual activity, its use alongside standard antifungals led to reduced efficacy due to antagonistic interactions .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other known antifungal agents is presented below.
| Compound Name | MIC Range (µg/mL) | MFC Range (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| This compound | 128 - 256 | 512 - 1024 | Up to 92% |
| Fluconazole | 8 - 64 | 32 - >256 | Variable |
| Amphotericin B | 0.25 - 4 | 0.5 - >16 | High |
This table illustrates that while traditional antifungals like fluconazole and amphotericin B have established profiles, the novel compound shows promise particularly in biofilm disruption.
Q & A
Q. Key Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and structural integrity (e.g., distinguishing N-phenyl vs. N-tetrahydrothiophene substituents) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents or unreacted intermediates .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
How can structural ambiguities in this compound be resolved using crystallographic methods?
Advanced Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. Key considerations include:
- Crystallization Optimization : Use solvent vapor diffusion with polar solvents (e.g., ethanol/water mixtures) to grow diffraction-quality crystals.
- Refinement Software : SHELXL or similar programs refine atomic positions and thermal parameters, particularly for the sulfone group (1,1-dioxide) and chlorinated acetamide backbone .
- Validation Tools : Check for residual electron density and R-factors to confirm model accuracy.
Q. Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| C-Cl Bond Length | 1.74 Å (expected) |
What strategies optimize reaction yields in the chlorination of the acetamide backbone?
Advanced Reaction Optimization
Chlorination efficiency depends on:
- Solvent Selection : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the acetamide’s α-carbon .
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Contradiction Note : Evidence from structurally related compounds shows conflicting optimal temperatures (40°C vs. 60°C). Systematic screening via Design of Experiments (DoE) is recommended to identify robust conditions .
How can researchers validate the hypothesized biological targets of this compound?
Q. Advanced Biological Activity
- Enzyme Assays : Test inhibition of serine hydrolases or cytochrome P450 isoforms, given the compound’s structural similarity to chloroacetamide herbicides .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for GPCRs or ion channels .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites, prioritizing targets for experimental validation .
Contradiction Alert : Discrepancies in IC₅₀ values across studies may arise from impurity interference. Re-test with HPLC-purified batches and include positive controls (e.g., propachlor) .
What computational approaches predict the environmental degradation pathways of this compound?
Q. Advanced Environmental Fate
- DFT Calculations : Gaussian or ORCA software models bond dissociation energies (BDEs) to identify labile sites (e.g., C-Cl bond cleavage via nucleophilic attack) .
- QSAR Models : Relate substituent effects (e.g., sulfone group) to hydrolysis or photolysis rates using databases like EPI Suite .
- Experimental Validation : LC-MS/MS identifies transformation products (e.g., dechlorinated metabolites) in simulated environmental matrices .
How should researchers address contradictory data in biological activity assays?
Q. Advanced Data Reconciliation
- Orthogonal Assays : Combine enzymatic, cellular (e.g., HEK293 cytotoxicity), and in vivo models to confirm target engagement .
- Purity Reassessment : NMR and HPLC-MS rule out batch-to-batch variability caused by byproducts (e.g., oxidized intermediates) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., N-(4-chlorobenzyl) derivatives) to identify conserved structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
